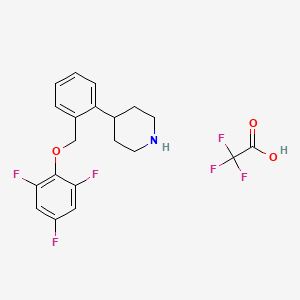![molecular formula C24H24N4OS B15136801 (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine is a complex organic compound that features a thiophene ring, an indazole moiety, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine typically involves multi-step organic synthesis. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Indazole Synthesis: The indazole moiety can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes.
Pyridine Ring Formation: The pyridine ring can be synthesized using various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products
Oxidation Products: Sulfoxides and sulfones from the thiophene ring
Reduction Products: Amines from the reduction of nitro groups
Substitution Products: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
Its unique structure allows it to interact with specific molecular targets involved in these diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain a thiophene ring, exhibit similar pharmacological properties.
Indazole Derivatives: Compounds such as indomethacin and benzydamine, which contain an indazole moiety, are used in medicinal chemistry for their anti-inflammatory and analgesic effects.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain a pyridine ring, are essential in various biological processes.
Uniqueness
The uniqueness of (2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine lies in its combination of three distinct heterocyclic moieties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C24H24N4OS |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine |
InChI |
InChI=1S/C24H24N4OS/c1-16(2)9-20(25)14-29-21-10-19(12-26-13-21)18-4-6-24-22(11-18)23(27-28-24)5-3-17-7-8-30-15-17/h4,6-8,10-13,15-16,20H,9,14,25H2,1-2H3,(H,27,28)/t20-/m0/s1 |
Clave InChI |
VEZMWMSMHXKTFY-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)C[C@@H](COC1=CN=CC(=C1)C2=CC3=C(NN=C3C=C2)C#CC4=CSC=C4)N |
SMILES canónico |
CC(C)CC(COC1=CN=CC(=C1)C2=CC3=C(NN=C3C=C2)C#CC4=CSC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)



![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)
